1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
Overview
Description
1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique molecular structure, which includes a methoxyphenoxy group and a methylpropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with isobutylamine under controlled conditions to yield 1-(2-methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar therapeutic applications.
Uniqueness
1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its methoxyphenoxy group and methylpropylamino group may influence its binding affinity and selectivity for beta-adrenergic receptors.
Properties
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-11(2)8-15-9-12(16)10-18-14-7-5-4-6-13(14)17-3;/h4-7,11-12,15-16H,8-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOZNBNNFZQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COC1=CC=CC=C1OC)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.